Bienvenue dans la boutique en ligne BenchChem!

2-Fluoro-N-methyl-4-nitrobenzamide

Enzalutamide Synthesis Process Chemistry Androgen Receptor Antagonist

2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0) is the essential nitro-benzamide scaffold for the validated multi-step synthesis of Enzalutamide and related androgen receptor antagonists. Its unique 2-fluoro-4-nitro substitution pattern and N-methyl amide are irreplaceable for correct regiochemistry in downstream amine coupling; any substitution alters the API and requires costly regulatory re-validation. Also supplied as Enzalutamide Impurity 32 & Apalutamide Impurity 16 with full characterization for ANDA analytical method validation. Procure with confidence for route-specific R&D and QC.

Molecular Formula C8H7FN2O3
Molecular Weight 198.15 g/mol
CAS No. 915087-24-0
Cat. No. B1442385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-methyl-4-nitrobenzamide
CAS915087-24-0
Molecular FormulaC8H7FN2O3
Molecular Weight198.15 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12)
InChIKeyCWGRZEVFBBAKCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0): A Critical Benzamide Intermediate in Androgen Receptor Antagonist Synthesis


2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0) is a fluorinated nitrobenzamide derivative with the molecular formula C₈H₇FN₂O₃ and a molecular weight of 198.15 g/mol [1]. The compound is characterized by a fluorine substituent at the 2-position and a nitro group at the 4-position of the benzamide scaffold, with an N-methyl amide functionality [2]. Its primary documented role is as a key intermediate in the multi-step synthesis of potent androgen receptor antagonists, most notably enzalutamide (MDV3100), a clinically approved agent for the treatment of hormone-refractory prostate cancer . The compound is also utilized as a characterized impurity reference standard (e.g., Enzalutamide Impurity 32, Apalutamide Impurity 16) for analytical method development and quality control in pharmaceutical manufacturing [3].

Why Generic Substitution of 2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0) is Not Viable in Regulated Synthetic Routes


The substitution of 2-fluoro-N-methyl-4-nitrobenzamide with a structurally similar analog (e.g., 2-fluoro-4-nitrobenzamide [CAS 350-32-3] or N-methyl-4-nitrobenzamide [CAS 2585-23-1]) is precluded by the strict structural requirements of the downstream synthetic pathway to enzalutamide. The N-methyl amide moiety is essential for the final molecular architecture of the active pharmaceutical ingredient (API), and its absence would yield a different final product [1]. Furthermore, the precise 2-fluoro-4-nitro substitution pattern on the benzamide ring is required for the correct regiochemistry in subsequent steps, including the critical nitro reduction and amine coupling reactions [2]. In regulated pharmaceutical manufacturing, any deviation from the validated synthetic route using this specific intermediate would constitute a major process change, necessitating extensive re-validation, impurity profiling, and potentially new regulatory filings [3]. Therefore, for both research and commercial production of enzalutamide and related antiandrogens, this specific compound is not interchangeable with other benzamide derivatives.

Quantitative Evidence for Selecting 2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0) Over Analogs


Enzalutamide Synthesis: Validated Intermediate Yield and Purity

In a patented process for producing enzalutamide, 2-fluoro-N-methyl-4-nitrobenzamide is used as a key intermediate. The hydrogenation of this compound (Formula IV) yields the corresponding amine hydrochloride (Formula V) with a high HPLC purity of 99.89% after recrystallization [1]. This high purity is critical for ensuring the quality of the final API, enzalutamide. In contrast, alternative starting materials or analogs would require re-optimization of the entire synthetic sequence and would not have this established, validated purity data associated with the enzalutamide process.

Enzalutamide Synthesis Process Chemistry Androgen Receptor Antagonist

Enzalutamide Impurity Reference Standard: Defined Regulatory Role

2-Fluoro-N-methyl-4-nitrobenzamide is designated as Enzalutamide Impurity 32 [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and is intended for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) or commercial production of enzalutamide [1]. This specific regulatory designation and the availability of fully characterized reference material are unique to this compound. A structurally related but non-identical analog, such as N-methyl-4-nitrobenzamide (CAS 2585-23-1), would not serve as a recognized impurity standard for enzalutamide and would be unsuitable for regulatory QC purposes.

Pharmaceutical Impurity Analysis Reference Standard Analytical Method Validation

Synthesis of Apalutamide Impurity 16: A Secondary Validated Application

Beyond enzalutamide, 2-fluoro-N-methyl-4-nitrobenzamide is also chemically defined as Apalutamide Impurity 16 [1]. Apalutamide is another potent androgen receptor inhibitor used in prostate cancer therapy. The compound is supplied with detailed characterization data compliant with regulatory guidelines for this specific application [1]. This dual designation as a process-related impurity or synthetic intermediate for two different approved drugs (enzalutamide and apalutamide) expands its utility in analytical and synthetic chemistry. Analogs like 2-fluoro-4-nitrobenzamide (CAS 350-32-3) are only defined as Enzalutamide Impurity 55 and lack this broader, multi-API applicability [2].

Apalutamide Synthesis Process-Related Impurity Androgen Receptor Inhibitor

Purity Specifications from Commercial Suppliers

Commercial suppliers offer 2-fluoro-N-methyl-4-nitrobenzamide with defined purity specifications, typically at 95% [1] or 99% (GC) . This known purity profile, coupled with the availability of Certificates of Analysis, allows for direct use in research applications. In contrast, a less common analog, such as 3-fluoro-N-methyl-4-nitrobenzamide (CAS 658700-20-0), may not be readily available from commercial suppliers with the same level of documented purity, potentially requiring in-house purification and characterization, thereby delaying research timelines.

Chemical Procurement Purity Specification Research Intermediate

Physicochemical Property Profile for Formulation and Synthesis

The computed XLogP3-AA value for 2-fluoro-N-methyl-4-nitrobenzamide is 1.1 [1]. This moderate lipophilicity is a key parameter for predicting solubility and membrane permeability. While a direct comparator such as N-methyl-4-nitrobenzamide (CAS 2585-23-1) lacks a fluorine atom, its logP is predicted to be lower (approximately 0.8), which could affect its partitioning behavior in biphasic reactions and its retention time in reversed-phase HPLC analysis. The presence of the fluorine atom in the target compound also increases its molecular weight (198.15 g/mol) compared to the non-fluorinated analog (180.16 g/mol) [2], which can be a useful distinguishing factor in mass spectrometry analysis.

Physicochemical Properties Lipophilicity Solubility Prediction

Key Application Scenarios for Procuring 2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0)


Synthesis of Enzalutamide (MDV3100) and Related Analogs

This is the primary and most well-documented application. The compound serves as the critical nitro-benzamide intermediate in the multi-step synthesis of enzalutamide, a potent androgen receptor antagonist for prostate cancer therapy [1]. As detailed in Section 3, its use in a validated process yields a downstream intermediate with 99.89% HPLC purity, ensuring the quality and reproducibility of the final API [1]. Procurement is essential for any laboratory engaged in the synthesis of enzalutamide for research, process development, or generic API manufacturing.

Pharmaceutical Impurity Reference Standard for Quality Control

The compound is designated as Enzalutamide Impurity 32 and Apalutamide Impurity 16 [2]. It is supplied with full characterization data for use in analytical method development, method validation, and quality control release testing [3]. This is a critical procurement scenario for analytical laboratories in the pharmaceutical industry, particularly those supporting ANDA filings for generic enzalutamide or apalutamide, where identifying and quantifying process-related impurities is a regulatory requirement.

Structure-Activity Relationship (SAR) Studies of Benzamide-Based Inhibitors

The compound can be used as a starting material or key building block in medicinal chemistry SAR studies exploring the benzamide scaffold. Its specific 2-fluoro-4-nitro substitution pattern and N-methyl amide provide a distinct physicochemical profile (e.g., XLogP3-AA = 1.1 [4]) that can be compared to other analogs to understand the impact of fluorine and nitro groups on biological activity, metabolic stability, or binding affinity. As noted in Section 3, its properties differ from non-fluorinated analogs like N-methyl-4-nitrobenzamide, making it a valuable tool for deconvoluting the contribution of fluorine substitution.

Method Development for Nitro Group Reduction in Complex Molecules

The compound is an ideal substrate for developing and optimizing catalytic hydrogenation or other nitro-reduction methodologies. The presence of the electron-withdrawing fluorine and amide groups adjacent to the nitro moiety can influence reaction kinetics and selectivity. As demonstrated in Section 3, the hydrogenation of this compound to the corresponding amine is a well-established step in enzalutamide synthesis, yielding a product with 99.89% HPLC purity under defined conditions [1]. This makes it a benchmark substrate for evaluating new catalysts or reaction conditions for chemoselective nitro group reduction in complex, functionalized aromatic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-N-methyl-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.